

Application Note: Quantification of (R)-Lercanidipine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: (R)-Lercanidipine

Cat. No.: B1674759

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Introduction

Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely used for the treatment of hypertension.[1] It is a chiral compound and is administered as a racemic mixture of two enantiomers, (R)- and (S)-Lercanidipine. The antihypertensive activity of lercanidipine is primarily attributed to the (S)-enantiomer, which has been shown to be 100-200 times more potent in blocking L-type calcium channels than the (R)-enantiomer.[2] Given the stereoselective pharmacology and pharmacokinetics of lercanidipine, the specific quantification of the (R)- and (S)-enantiomers in plasma is crucial for detailed pharmacokinetic studies, bioequivalence trials, and to understand the complete clinical profile of the drug.[3][4]

This application note provides a detailed protocol for the sensitive and selective quantification of **(R)-Lercanidipine** in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A method for the analysis of the racemic mixture is also presented for comparative purposes.

Experimental Protocols

Method 1: Enantioselective Quantification of (R)- and (S)-Lercanidipine

This protocol is based on a validated method for the specific quantification of lercanidipine enantiomers.[5]

1. Sample Preparation: Solid-Phase Extraction (SPE)

- To a 100 μ L aliquot of human plasma, add the internal standard solution (e.g., R-Lercanidipine-d3 and S-Lercanidipine-d3).[5]
- Vortex the sample for 10 seconds.
- Pre-condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analytes and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μ L of the mobile phase.

2. LC-MS/MS Conditions

- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
- Column: Lux 3 μ Cellulose-3, 150 \times 4.6 mm.[5]
- Mobile Phase: 0.2% Aqueous Ammonia Solution: Acetonitrile (55:45 v/v).[5]
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 40°C.[5]
- Injection Volume: 10 μ L.
- Mass Spectrometer: Triple quadrupole mass spectrometer.

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
 - Lercanidipine: m/z 612.2 \rightarrow 280.2[6]
 - Internal Standard (Deuterated Lercanidipine): Specific transition for the deuterated analog (e.g., m/z 615.2 \rightarrow 283.1).[2]
- Run Time: 16 minutes.[5]

Method 2: Racemic Lercanidipine Quantification

This protocol provides a general method for the quantification of total lercanidipine (R and S enantiomers).

1. Sample Preparation: Protein Precipitation

- To a 200 μ L aliquot of human plasma, add 20 μ L of an internal standard solution (e.g., diazepam).[6]
- Add 800 μ L of methanol to precipitate plasma proteins.
- Vortex the mixture for 20 seconds.
- Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
- Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions

- LC System: HPLC or UPLC system.
- Column: A standard reverse-phase column such as a Heder ODS-2 or a Symmetry C18.[5][6]
- Mobile Phase: Methanol and 5mM ammonium acetate buffer with 0.1% formic acid.[6]

- Flow Rate: 400 μ L/min.[6]
- Column Temperature: 38°C.[6]
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
- MRM Transitions:
 - Lercanidipine: m/z 612.2 \rightarrow 280.2[6]
 - Diazepam (IS): m/z 285.1 \rightarrow 193.1[6]

Data Presentation

Table 1: Quantitative Data for Enantioselective Analysis of (R)- and (S)-Lercanidipine

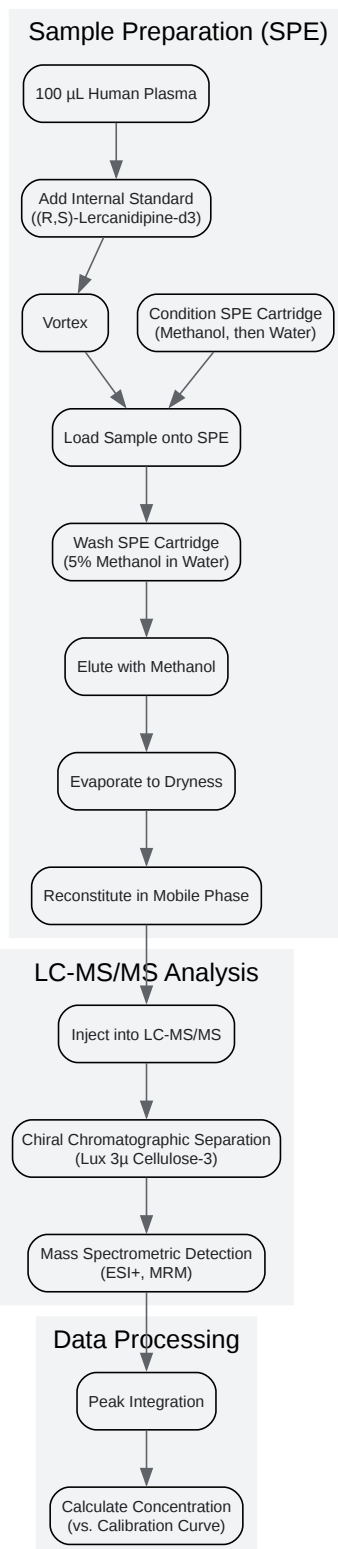
Parameter	(R)-Lercanidipine	(S)-Lercanidipine	Reference
Linearity Range	0.041 - 25 ng/mL	0.041 - 25 ng/mL	[5]
Correlation Coefficient (r ²)	≥ 0.995	≥ 0.995	[5]
Inter-batch Accuracy	99.84% - 100.6%	99.84% - 100.6%	[5]
Inter-batch Precision (%CV)	0.87% - 2.70%	0.87% - 2.70%	[5]

Table 2: Quantitative Data for Racemic Lercanidipine Analysis

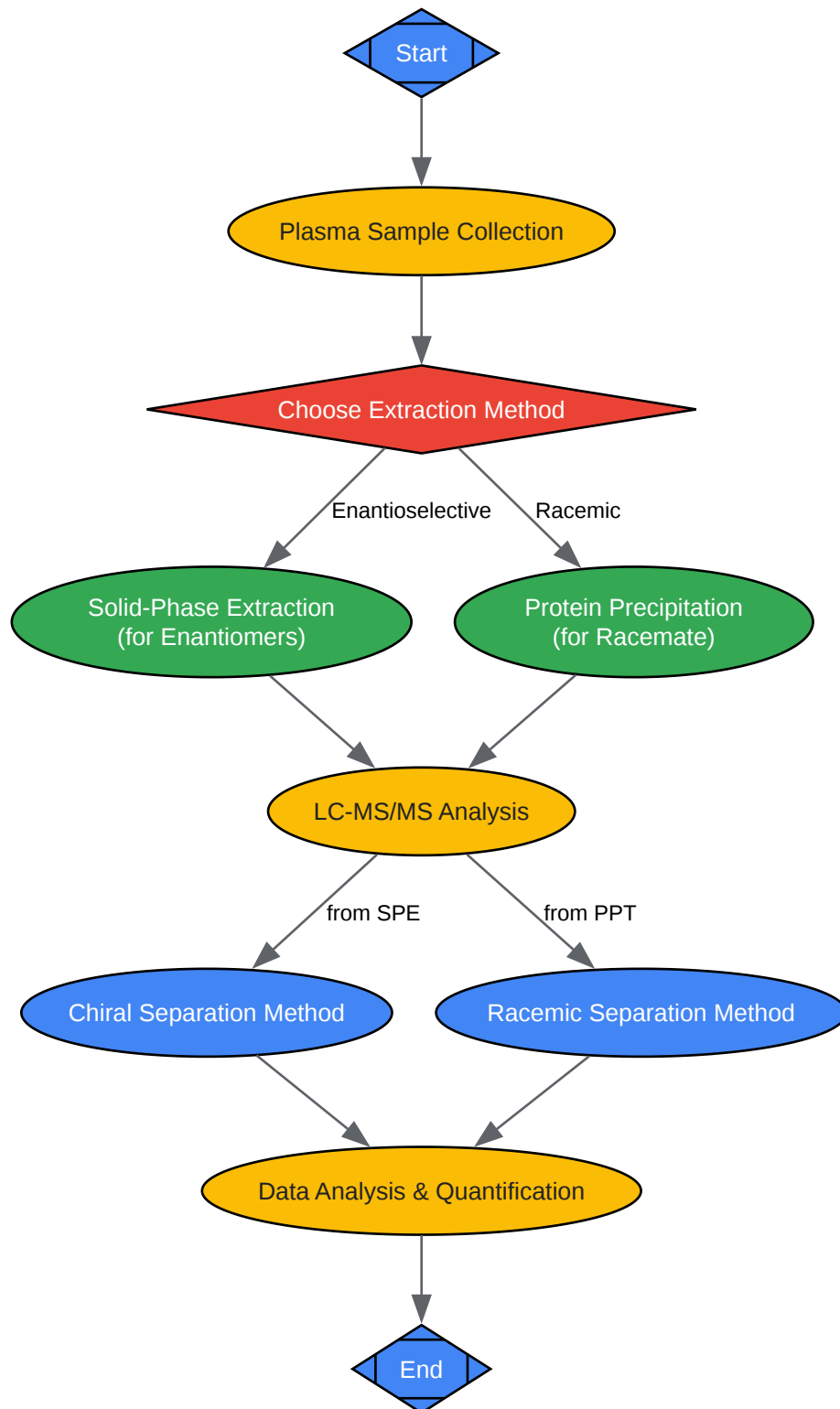
Parameter	Value	Reference
Linearity Range	0.015 - 8.0 ng/mL	[6]
Lower Limit of Quantification (LLOQ)	0.015 ng/mL	[6]
Intra-day Precision (%CV)	< 15%	[6]
Inter-day Precision (%CV)	< 15%	[6]
Linearity Range	0.05 - 20.0 ng/mL	[7]
Intra- and Inter-day Precision (%CV)	< 11.7%	[7]
Accuracy	94.4% - 114.8%	[7]

Visualizations

Experimental Workflow for (R)-Lercanidipine Quantification



Logical Flow of Lercanidipine Analysis

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